2-Amino-1-(pyrrolidin-1-yl)propan-1-one
Description
2-Amino-1-(pyrrolidin-1-yl)propan-1-one is a cathinone derivative characterized by a pyrrolidine ring substituted at the ketone position of a propan-1-one backbone. This scaffold is common in synthetic stimulants and pharmaceutical intermediates due to its structural versatility.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBVTDXOGUNDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The table below summarizes key structural analogs, their molecular features, and available
Key Structural and Functional Differences
Trifluoromethyl Group (): The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to prolong half-life . Dimethylamino Group (CAS 1401665-89-1): Introduces basicity, which may improve solubility in acidic environments .
Backbone Modifications: Thiophene vs. Simplified Scaffold (CAS 3904-16-3): The absence of pyrrolidine reduces complexity but may limit CNS penetration due to decreased lipophilicity .
Stereochemistry: Stereospecific derivatives (e.g., CAS 56414-89-2 and 1401665-89-1) highlight the role of chirality in pharmacological activity. The (S)-configuration is often associated with higher receptor affinity in cathinones .
Q & A
Q. What are the optimal synthetic routes for obtaining enantiopure 2-amino-1-(pyrrolidin-1-yl)propan-1-one, and how can stereochemical purity be validated?
Stereoselective synthesis of this compound typically employs chiral precursors and asymmetric catalysis. For example, Mannich-type reactions or nucleophilic substitutions with chiral amines (e.g., (S)-pyrrolidine derivatives) can yield enantiomerically enriched products. To validate stereochemical purity, chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy is recommended. For absolute configuration determination, X-ray crystallography using SHELXL software for refinement is critical .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound and its derivatives?
- NMR : H and C NMR can resolve substituent positions on the pyrrolidine ring and ketone group. Dynamic effects (e.g., ring puckering) may require variable-temperature NMR .
- UV-Vis : Useful for identifying π→π* transitions in aromatic derivatives, aiding in substituent positioning (e.g., bromine para-substitution shows λmax ~267 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects fragmentation patterns indicative of functional groups.
Q. How can reaction conditions be optimized to maximize yield in the synthesis of pyrrolidin-1-yl propan-1-one derivatives?
Key parameters include:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–25°C | Prevents decomposition of heat-sensitive intermediates |
| Solvent | Dichloromethane or THF | Balances solubility and reaction rate |
| Catalyst | Chiral Lewis acids (e.g., BINOL-based) | Enhances enantioselectivity |
| Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . |
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl or halogen substitutions) affect the receptor binding affinity and selectivity of this compound analogs?
Substituents influence steric and electronic interactions with receptors:
- Cyclopropyl groups : Increase rigidity, enhancing binding to serotonin receptors (e.g., 5-HT) but reducing dopamine transporter (DAT) affinity .
- Halogen substitutions (Br, Cl) : Improve lipophilicity and metabolic stability. Bromine at the para position increases UV absorbance, aiding analytical tracking .
Method : Radioligand binding assays (e.g., H-labeled compounds) and molecular docking simulations (AutoDock Vina) quantify affinity and predict binding poses .
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved for pyrrolidine-containing cathinones?
Discrepancies often arise from dynamic effects (e.g., ring puckering) or proton exchange. Strategies include:
- Dynamic NMR : Identifies conformational equilibria by analyzing temperature-dependent peak broadening .
- DFT Calculations : Gaussian software predicts H chemical shifts and coupling constants for comparison with experimental data.
- Crystallography : Resolves ambiguities by providing a static 3D structure .
Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrrolidin-1-yl propan-1-one derivatives in neuropharmacology?
- Isosteric Replacements : Small changes (e.g., pyrrolidine vs. piperidine) alter receptor subtype selectivity. For example, bromine substitution on piperidine enhances dopamine D affinity but reduces serotoninergic activity .
- Metabolic Stability : Hepatic microsome assays reveal rapid N-dealkylation of pyrrolidine rings, necessitating prodrug strategies.
- Data Integration : Combine in vitro binding data, pharmacokinetic profiles, and behavioral assays (e.g., locomotor activity in rodent models) .
Q. How can enantiomeric impurities in synthetic batches impact biological studies, and what quality control measures are essential?
Even 5% enantiomeric excess (ee) can skew receptor activation profiles. Solutions :
- Chiral Chromatography : Use amylose- or cellulose-based columns for batch validation.
- Bioassays : Compare racemic vs. enantiopure samples in functional assays (e.g., cAMP accumulation for adrenergic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
